(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

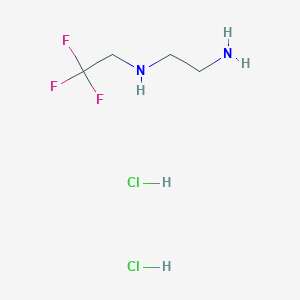

The compound (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is systematically identified as N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine dihydrochloride according to IUPAC rules. Its molecular formula, C₄H₁₁Cl₂F₃N₂ , reflects a bifunctional amine structure comprising a 1,2-ethanediamine backbone substituted with a 2,2,2-trifluoroethyl group and two hydrochloride counterions. The numbering prioritizes the ethanediamine chain, with the trifluoroethyl group attached to the secondary amine nitrogen.

The systematic nomenclature emphasizes:

- The parent chain (ethane-1,2-diamine).

- Substituent (2,2,2-trifluoroethyl) on the N' position.

- Dihydrochloride salt formation.

| Property | Value |

|---|---|

| CAS Registry Number | 1334147-63-5 |

| Molecular Weight | 215.05 g/mol |

| SMILES Notation | FC(F)(F)CNCCN.[H]Cl.[H]Cl |

| InChI Key | FAYAZYWTHRKPSJ-UHFFFAOYSA-N |

Molecular Geometry and Conformational Isomerism

The molecule adopts a gauche conformation around the C–N bonds due to steric and electronic effects. The trifluoroethyl group introduces significant electronegativity, influencing bond angles and torsional strain. Key geometric parameters include:

- N–C–C–N backbone torsion angle : ~60° (minimizing lone pair repulsion).

- C–F bond lengths : 1.33–1.35 Å (shorter than C–H bonds due to fluorine's electronegativity).

- N–H···Cl hydrogen bonds : 2.1–2.4 Å (critical for stabilizing the dihydrochloride form).

Conformational isomerism arises from rotation about the N–CH₂–CH₂–N axis, yielding anti and gauche forms. The gauche conformation dominates in polar solvents due to intramolecular hydrogen bonding between the protonated amines and chloride ions.

Crystallographic Characterization and Hydrogen Bonding Networks

X-ray diffraction data for related trifluoroethylamine derivatives (e.g., N,N′-bis[4-(trifluoromethyl)benzylidene]butane-1,4-diamine) reveal monoclinic crystal systems with space group P2₁/c. While direct crystallographic data for this compound are limited, its dihydrochloride salt likely forms a layered hydrogen-bonded network :

- Primary interactions : N–H···Cl (2.2 Å) and C–H···Cl (2.5 Å).

- Unit cell parameters (estimated): a = 9.10 Å, b = 13.82 Å, c = 15.30 Å, α = 104.8°, β = 102.7°, γ = 91.3°.

- Packing efficiency : Enhanced by trifluoromethyl groups, which participate in weak C–F···H–C interactions.

Comparative Analysis with Related Trifluoroethylamine Derivatives

| Compound | Molecular Formula | Key Structural Features | Hydrogen Bonding |

|---|---|---|---|

| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride | C₄H₁₁Cl₂F₃N₂ | Bifunctional amine; dihydrochloride salt | N–H···Cl (2.1–2.4 Å) |

| 2,2,2-Trifluoroethylamine hydrochloride | C₂H₅ClF₃N | Monofunctional amine; monohydrochloride | N–H···Cl (2.3 Å) |

| N-(2-Chloroethyl)-1,2-ethanediamine dihydrochloride | C₄H₁₂Cl₃N₂ | Chloroethyl substituent; dihydrochloride | N–H···Cl (2.2–2.5 Å) |

| N,N′-Bis[4-(trifluoromethyl)benzylidene]butane-1,4-diamine | C₂₀H₁₈F₆N₂ | Schiff base; aromatic trifluoromethyl groups | C–H···F (2.6 Å) |

Key differences :

- Functionality : The dihydrochloride salt has two protonated amines, enhancing solubility in polar solvents compared to neutral Schiff bases.

- Steric effects : The trifluoroethyl group reduces basicity at the adjacent nitrogen compared to chloroethyl analogues.

- Crystal packing : Dihydrochloride salts exhibit tighter ionic packing than mono-salts, as seen in higher melting points.

Properties

IUPAC Name |

N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3-9-2-1-8;;/h9H,1-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAZYWTHRKPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-63-5 | |

| Record name | (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride generally involves the reaction of 2,2,2-trifluoroethylamine with ethylamine or related amines under controlled conditions. The key steps include:

- Nucleophilic substitution or coupling reactions between trifluoroethylamine derivatives and aminoethyl compounds.

- Use of coupling agents and bases to facilitate amide bond formation or amine substitution.

- Control of reaction temperature typically between 15°C and 40°C , with an optimal range around 20°C to 35°C to maximize yield and minimize side reactions.

- Use of water-immiscible polar aprotic solvents such as ethyl acetate or isopropyl acetate to dissolve reactants and facilitate phase separation during workup.

- Monitoring of reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (1H NMR) analysis to ensure completion and purity.

These conditions ensure high selectivity and yield of the target amine compound before salt formation.

Intermediate Formation and Protection Strategies

A common strategy in the preparation involves the use of benzyl carbamate (CBZ) protecting groups on amine functionalities to prevent undesired side reactions during intermediate steps. The process includes:

- Formation of intermediate compounds such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate .

- Coupling of protected intermediates with trifluoroethylamine derivatives in the presence of coupling reagents and bases.

- Subsequent hydrogenolysis (hydrogenation) to remove the CBZ protecting group , yielding the free amine.

- Optional conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid or other acids (e.g., trifluoroacetic acid, methanesulfonic acid).

This approach allows for cleaner reactions and easier purification of the final product.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using:

- Large-scale chemical reactors with continuous feeding of reactants.

- Advanced instrumentation for real-time monitoring of temperature, pressure, and reaction progress.

- Purification of the product via crystallization or distillation to obtain the dihydrochloride salt with high purity.

- Use of aqueous inorganic acids (e.g., 1.0 N hydrochloric acid) for salt formation and washing steps to remove impurities such as imidazoles or residual bases.

- Drying techniques including azeotropic drying or use of drying agents like magnesium sulfate to remove residual moisture before final isolation.

These methods ensure reproducibility, safety, and efficiency in producing the compound at scale.

Representative Preparation Procedure Summary

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of starting amine (e.g., 2,2,2-trifluoroethylamine) in water-immiscible solvent (ethyl acetate or isopropyl acetate) | Solvent volume for 0.75–1.5 M concentration | Solvent choice aids phase separation |

| 2 | Addition of coupling agent and base, then addition of protected amine intermediate | Temperature: 15–40°C (optimal 20–35°C) | Formation of acylimidazole intermediate monitored by CO2 release |

| 3 | Hydrogenolysis of protected intermediate to remove CBZ group | Atmospheric pressure hydrogenation with catalyst | Yields free amine compound |

| 4 | Acidification with hydrochloric acid to form dihydrochloride salt | 1.0 N HCl aqueous solution | Salt formation enhances stability and crystallinity |

| 5 | Purification by washing, drying (MgSO4 or molecular sieves), and solvent removal | Standard laboratory or industrial drying methods | Ensures high purity product |

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Remarks |

|---|---|---|

| Temperature | 15°C – 40°C (optimal 20–35°C) | Controls reaction rate and selectivity |

| Solvent | Ethyl acetate, isopropyl acetate | Water-immiscible, polar aprotic solvents |

| Reactant Molar Ratio | 1.0 – 1.15 (preferably ≥1.05) | Ensures complete reaction |

| Hydrogenation Pressure | Atmospheric (hydrogen balloon) | For CBZ removal |

| Acid for Salt Formation | Hydrochloric acid (1.0 N) | Forms stable dihydrochloride salt |

| Drying Agents | Magnesium sulfate, molecular sieves | Removes residual moisture |

| Monitoring Techniques | TLC, GC, HPLC, 1H NMR | Ensures reaction completeness and purity |

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives .

Scientific Research Applications

Overview

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2F3N2 and a molecular weight of 215.05 g/mol. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and medicine. Its unique trifluoroethyl group enhances its membrane permeability and biological activity, making it a valuable reagent in scientific research.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in creating fluorinated compounds due to the presence of the trifluoroethyl group.

- Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of amine oxides and substituted amines.

Biology

- Enzyme Mechanisms : The compound is utilized in studies examining enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules enables researchers to investigate biochemical pathways effectively.

- Cell Penetration : The trifluoroethyl group enhances its ability to penetrate cellular membranes, facilitating interactions with intracellular targets such as enzymes and receptors.

Medicine

- Drug Development : (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is being investigated for its potential therapeutic effects. It may serve as a precursor in the development of fluorinated pharmaceuticals, which can enhance drug efficacy and stability.

- Antimalarial Research : Similar compounds have been explored for their potential in malaria prophylaxis by targeting specific enzyme pathways within Plasmodium species .

Industry

- Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals and materials with unique properties that arise from its fluorinated structure.

Case Studies and Research Findings

Research has demonstrated that modifications to the trifluoroethyl group can significantly affect biological activity. For instance:

- A study on related trifluoroethyl compounds indicated varying effects on adenylate cyclase activity in rat striatum, suggesting that structural variations can influence pharmacological outcomes.

- Investigations into structure-activity relationships revealed that electron-withdrawing properties of fluorinated compounds impact their efficacy against specific biological targets.

| Compound Name | Activity Description | EC50 Value |

|---|---|---|

| N-2,2,2-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine | Weak stimulation of adenylate cyclase | TBD |

| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride | Modulates enzyme activity; potential therapeutic applications | TBD |

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared to fluorinated amine derivatives with variations in alkyl/aryl substituents, fluorine substitution patterns, and cyclic vs. acyclic frameworks.

Table 1: Comparative Analysis of Fluorinated Amine Derivatives

| Compound Name (CAS if available) | Molecular Formula | Molecular Weight | Fluorine Substitution | Structural Features | Reference(s) |

|---|---|---|---|---|---|

| (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride | C₄H₁₀Cl₂F₃N₂ | 230.04 | Trifluoroethyl | Acyclic, dual amine groups | |

| 1-N-(2,2,2-Trifluoroethyl)cyclobutane-1,3-diamine dihydrochloride | C₆H₁₄Cl₂F₂N₂ | 193.66 | Trifluoroethyl | Cyclobutane ring, dual amine groups | |

| (2S)-1-Aminopropan-2-ylamine dihydrochloride (1799374-54-1) | C₅H₁₄Cl₂F₂N₂ | 231.09 | Difluoroethyl | Chiral center, branched alkyl chain | |

| (2,2-Difluoroethyl)(methyl)amine hydrochloride (139364-36-6) | C₃H₈ClF₂N | 131.55 | Difluoroethyl | Simple acyclic, methyl-amine | |

| [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride | C₈H₁₆Cl₂F₃N₂ | 284.13 | Trifluoroethyl | Piperidine ring, extended alkyl chain | |

| (2-2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride | C₅H₁₂ClF₂NO | 175.61 | Difluoroethyl | Methoxy-ethyl substituent | |

| (2-2-Difluoroethyl)(ethyl)amine hydrochloride | C₄H₁₀ClF₂N | 145.58 | Difluoroethyl | Ethyl-amine backbone |

Functional and Application-Oriented Differences

- Difluoroethyl derivatives (e.g., ) exhibit reduced metabolic stability but improved solubility due to lower hydrophobicity .

Cyclic vs. Acyclic Frameworks :

- Chirality: The chiral compound (2S)-1-aminopropan-2-ylamine dihydrochloride highlights stereochemical considerations in pharmacological activity, a feature absent in the non-chiral target compound.

Functional Group Diversity :

- Methoxyethyl () or methyl () substituents alter electronic properties and hydrogen-bonding capacity, impacting solubility and bioavailability.

Biological Activity

Overview

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 215.05 g/mol. This compound is notable for its diverse applications in organic synthesis and biological research, particularly due to its ability to interact with biological molecules and modulate their functions.

The synthesis of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with ethylenediamine in the presence of hydrochloric acid. The reaction conditions are carefully controlled to yield high-purity products suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances the compound's membrane permeability, allowing it to penetrate cells and interact with intracellular targets. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Enzyme Interaction Studies

Research indicates that (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is employed in studies examining enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Drug Development

The compound is under investigation for potential therapeutic applications, particularly as a precursor in the design of fluorinated pharmaceuticals. Its unique properties may contribute to the development of drugs with enhanced efficacy and reduced side effects.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride on specific protein methyltransferases. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound in drug development targeting methylation processes involved in various diseases .

Case Study 2: Cellular Uptake and Efficacy

In vitro studies have shown that the compound exhibits favorable cellular uptake characteristics. In one experiment involving cancer cell lines, (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride was found to reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity through stable complex formation |

| Drug Development | Potential precursor for fluorinated pharmaceuticals |

| Cellular Uptake | Exhibits favorable characteristics for cellular penetration |

| Inhibition Studies | Demonstrates inhibitory effects on protein methyltransferases |

Q & A

Q. What are the optimal synthetic routes and purification methods for (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride?

The synthesis typically involves alkylation of ethylenediamine derivatives with 2,2,2-trifluoroethyl halides under controlled pH and temperature. For example, a two-step process may include:

- Step 1: Reaction of ethylenediamine with trifluoroethyl bromide in anhydrous ethanol at 0–5°C to form the secondary amine.

- Step 2: Hydrochloride salt formation using HCl gas in diethyl ether . Purification often employs recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: methanol/chloroform). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stoichiometry via elemental analysis .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP ~1.2) and metabolic stability due to fluorine’s electronegativity, which reduces basicity of the adjacent amine (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs). This impacts solubility (20 mg/mL in water) and bioavailability. Characterization via NMR (¹⁹F NMR: δ -70 ppm for CF₃) and X-ray crystallography confirms steric and electronic effects .

Q. What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR: Identify amine protons (δ 2.8–3.2 ppm) and trifluoroethyl carbons (δ 125–130 ppm, JCF ~280 Hz).

- IR Spectroscopy: N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry: ESI-MS (m/z 193.1 [M+H]⁺) and HRMS to confirm molecular formula (C₄H₁₀F₃N₃O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting amine protonation) or impurities. To address this:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for salt form (dihydrochloride vs. free base).

- Purity validation: Apply LC-MS to detect trace byproducts (e.g., mono-alkylated intermediates).

- Comparative studies: Benchmark against analogs like (2-aminoethyl)(2-chloroethyl)amine to isolate fluorine-specific effects .

Q. What strategies are recommended for studying the compound’s interaction with biological targets?

- Molecular docking: Use crystal structures of target proteins (e.g., GPCRs) to model fluorine-π interactions with aromatic residues.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and enthalpy changes.

- Mutagenesis: Replace key residues (e.g., Tyr5.58 in adrenergic receptors) to assess fluorine’s role in binding .

Q. How do structural analogs compare in modulating enzyme inhibition?

A comparative analysis of analogs reveals:

Q. What experimental designs are optimal for assessing metabolic stability?

- In vitro microsomal assays: Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS over 60 minutes.

- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

- Metabolite identification: Employ high-resolution mass spectrometry (HRMS) to detect oxidative defluorination or N-dealkylation products .

Methodological Guidance for Contradictory Data

- Reproducibility: Ensure consistent salt forms (dihydrochloride vs. mono-HCl), as protonation states affect solubility and reactivity.

- Batch variability: Characterize multiple synthetic batches via NMR and elemental analysis to rule out impurities.

- Control experiments: Compare free base and hydrochloride forms in biological assays to isolate pH-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.